3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid
Descripción
This compound features a bicyclic 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen core, a structure combining a benzene ring fused with a partially saturated chromen moiety. At position 3 of the chromen system, an ether-linked acetamido-propanoic acid side chain is attached. While direct pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic (chromen core) and polar (propanoic acid/amide) interactions .
Propiedades
IUPAC Name |
3-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c20-16(19-8-7-17(21)22)10-24-11-5-6-13-12-3-1-2-4-14(12)18(23)25-15(13)9-11/h5-6,9H,1-4,7-8,10H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIVDKMOPDJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCC(=O)O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₆O₅
- Molecular Weight : 288.30 g/mol
- CAS Number : 313471-13-5
Biological Activity Overview
Research has indicated that compounds related to benzo[c]chromene derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
1. Antioxidant Activity
Several studies have demonstrated that benzo[c]chromene derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, a study indicated that similar compounds showed a high capacity to inhibit lipid peroxidation, which is crucial for preventing cellular damage caused by oxidative stress .
2. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A related benzo[c]chromene derivative was shown to reduce inflammation in animal models by downregulating the expression of inflammatory mediators .
3. Anticancer Properties
Research has revealed that derivatives of benzo[c]chromene can inhibit cancer cell proliferation. For example, a study found that a structurally similar compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
The biological activities of 3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and apoptosis.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various benzo[c]chromene derivatives using DPPH and ABTS assays. The results indicated that certain modifications enhanced the radical scavenging activity significantly compared to controls .
Case Study 2: Anti-inflammatory Assessment
In a preclinical trial involving induced inflammation in rats, administration of a similar benzo[c]chromene derivative resulted in a marked decrease in paw edema and serum levels of inflammatory markers .
Case Study 3: Anticancer Activity
A comparative analysis showed that the compound exhibited higher cytotoxicity against MCF-7 cells than standard chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for developing new anticancer agents .
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative activity of structurally similar compounds, derivatives were tested against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting strong anticancer potential .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.
In Silico Studies
In silico evaluations demonstrated that the compound could effectively bind to the active site of 5-LOX, indicating its potential as a therapeutic agent for inflammatory diseases .
Therapeutic Potential in Other Diseases
Beyond cancer and inflammation, the compound's unique structure suggests possible applications in treating other conditions such as neurodegenerative diseases and metabolic disorders.
Neuroprotective Effects
Research indicates that compounds with similar structural motifs may exhibit neuroprotective effects by modulating pathways involved in oxidative stress and apoptosis . This opens avenues for further exploration into its role in neuroprotection.
Summary of Findings
The applications of 3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid are broad and promising. Its anticancer and anti-inflammatory properties are well-documented through various studies, suggesting significant therapeutic potential.
Comparación Con Compuestos Similares
Key Structural Variations
Similar compounds differ in:
- Substituents on the benzo[c]chromen core (e.g., methyl, chloro groups).
- Side chain composition (acetic acid vs. propanoic acid; amide vs. ester linkages).
- Position of functional groups (e.g., ether linkage at chromen-3-yl vs. chromen-1-yl).
Table 1: Structural and Molecular Comparison
*Molecular formula inferred from structural analogs; exact data unavailable in evidence.
Critical Analysis of Differences
Core Modifications :
- Methyl groups at positions 3 or 4 on the chromen ring (e.g., 302551-41-3, 304896-83-1) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The absence of substituents (as in the target compound) likely results in lower steric hindrance, favoring interactions with flat binding pockets .
Side Chain Variations: Acetic acid vs. propanoic acid: Propanoic acid derivatives (e.g., 313471-13-5) have an additional methylene group, extending the side chain length. This could improve flexibility for target engagement . Amide vs.
Synthetic Accessibility :
- Several analogs (e.g., 304896-80-8) are listed as discontinued, suggesting challenges in synthesis or purification .
Implications for Research and Development
- Structure-Activity Relationships (SAR) : Methylation at specific chromen positions (3 or 4) and side chain length are critical for optimizing physicochemical properties and target binding.
- Prodrug Potential: The acetamido group in the target compound could serve as a hydrolyzable prodrug motif, releasing active carboxylic acid metabolites in vivo .
- Unanswered Questions : Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, necessitating further experimental validation.
Q & A
Q. What theoretical frameworks guide hypothesis-driven research on this compound?
- Methodological Answer :
- Link to conceptual models : Frame studies within the "lock-and-key" enzyme-substrate theory or allosteric modulation principles.
- Iterative refinement : Use abductive reasoning to reconcile unexpected results (e.g., off-target effects) with existing literature.
- Interdisciplinary integration : Combine chemical biology principles with systems pharmacology for holistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
